molecular formula C6H6BrFN2 B1447896 1-Bromo-2,3-diamino-4-fluorobenzene CAS No. 1805502-21-9

1-Bromo-2,3-diamino-4-fluorobenzene

Cat. No. B1447896
M. Wt: 205.03 g/mol
InChI Key: SFORNKLUYLIFGZ-UHFFFAOYSA-N
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Description

1-Bromo-2,3-diamino-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .


Synthesis Analysis

The synthesis of 1-Bromo-2,3-diamino-4-fluorobenzene involves various processes. It is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-diamino-4-fluorobenzene consists of a total of 16 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 primary amines (aromatic) .


Chemical Reactions Analysis

1-Bromo-2,3-diamino-4-fluorobenzene is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .


Physical And Chemical Properties Analysis

1-Bromo-2,3-diamino-4-fluorobenzene is a solid at room temperature . It has a molecular weight of 205.03 .

Scientific Research Applications

Applications in Photodissociation Studies

Photofragment translational spectroscopy studies, such as those performed on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, offer insights into the photodissociation mechanisms of halogenated benzene derivatives. These studies are crucial for understanding the energy distribution and reaction dynamics of similar compounds, potentially including 1-bromo-2,3-diamino-4-fluorobenzene, under ultraviolet light. The research conducted by Gu et al. (2001) on the ultraviolet photodissociation of these compounds revealed significant information about the translational energy distributions and anisotropy parameters, which could be relevant for the study of 1-bromo-2,3-diamino-4-fluorobenzene as well (Gu et al., 2001).

Synthesis and Radiochemistry

The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, as explored by Ermert et al. (2004), is of significant interest for 18F-arylation reactions in the development of radiopharmaceuticals. Although not directly related to 1-bromo-2,3-diamino-4-fluorobenzene, this study highlights the importance of such halogenated aromatic compounds in medical imaging and diagnostics, suggesting potential research avenues for 1-bromo-2,3-diamino-4-fluorobenzene in radiochemistry (Ermert et al., 2004).

Catalytic Reactions and Heterocyclic Synthesis

Research by Chen et al. (2014) on the palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles indicates the versatility of bromo-fluorobenzene derivatives in forming heterocyclic compounds. This study suggests that 1-bromo-2,3-diamino-4-fluorobenzene could be a valuable precursor in synthesizing six-membered heterocycles and other complex organic molecules (Chen et al., 2014).

Vibrational Spectroscopy and Material Science

The vibrational spectroscopy studies of trisubstituted benzenes, including compounds like 1-bromo-2,4-difluorobenzene, provide essential data for the characterization and material science applications of such compounds. These studies, as discussed by Aralakkanavar et al. (1992), offer valuable insights into the molecular vibrations and structural properties that could be applicable to the study of 1-bromo-2,3-diamino-4-fluorobenzene, particularly in designing advanced materials with specific optical or electronic properties (Aralakkanavar et al., 1992).

Safety And Hazards

1-Bromo-2,3-diamino-4-fluorobenzene is classified as a hazardous substance. It has hazard statements such as H302+H312+H332-H315-H319 . Precautionary measures include avoiding breathing mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

3-bromo-6-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFORNKLUYLIFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-diamino-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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